3-[Ethoxy(dimethoxy)silyl]propan-1-amine
Description
Properties
CAS No. |
61083-95-2 |
|---|---|
Molecular Formula |
C7H19NO3Si |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
3-[ethoxy(dimethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-4-11-12(9-2,10-3)7-5-6-8/h4-8H2,1-3H3 |
InChI Key |
UQGBCDGMUYQNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Reaction of 3-Chloropropylamine with Ethoxy(dimethoxy)silane
The most widely adopted laboratory method involves the nucleophilic substitution of 3-chloropropylamine with ethoxy(dimethoxy)silane. The reaction proceeds in anhydrous toluene under nitrogen atmosphere at 0–25°C to minimize side reactions such as oligomerization.
Key Reaction Parameters
- Molar Ratio : A 1:1.2 ratio of 3-chloropropylamine to ethoxy(dimethoxy)silane ensures complete conversion.
- Catalysts : Lewis acids (e.g., boron trifluoride diethyl etherate, BF₃·Et₂O) enhance silane reactivity by polarizing the Si–Cl bond.
- Solvent : Non-polar solvents (toluene, hexane) stabilize the silane intermediate.
Mechanism
The amine group attacks the silicon center, displacing chloride and forming a Si–N bond. The reaction follows second-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$) at 20°C.
Alternative Synthetic Routes
Hydrosilylation of Allylamine
Hydrosilylation of allylamine with ethoxy(dimethoxy)silane in the presence of Speier’s catalyst (H₂PtCl₆) provides a complementary pathway. This method avoids chloride byproducts but requires stringent temperature control (50–70°C) to prevent dehydrogenation.
Yield Comparison
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 20 | BF₃·Et₂O | 78–82 |
| Hydrosilylation | 60 | H₂PtCl₆ | 65–70 |
Industrial Production Methods
Industrial synthesis scales the nucleophilic substitution route using continuous flow reactors. Key considerations include:
- Inert Gas Purging : Automated nitrogen purging maintains anhydrous conditions.
- Temperature Gradients : Multi-zone reactors ensure uniform heat distribution (ΔT < 5°C).
- Catalyst Recovery : Distillation columns recycle BF₃·Et₂O with >90% efficiency.
Process Flow
- Mixing : 3-Chloropropylamine and ethoxy(dimethoxy)silane are metered into a jacketed reactor.
- Reaction : BF₃·Et₂O is introduced at 20°C for 4–6 hours.
- Quenching : The mixture is washed with cold water to remove HCl.
- Distillation : Short-path distillation isolates the product at 80–85°C (0.5 mmHg).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) accelerate reaction rates but promote silane hydrolysis. Non-polar solvents balance reactivity and stability:
Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 6 | 82 |
| Hexane | 1.9 | 8 | 75 |
| THF | 7.5 | 3 | 68 |
Catalytic Systems
Lewis Acid Catalysts
BF₃·Et₂O outperforms AlCl₃ and ZnCl₂ due to its stronger electrophilicity and lower propensity for side reactions.
Table 3: Catalyst Performance
| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| BF₃·Et₂O | 5 | 82 | 98 |
| AlCl₃ | 5 | 65 | 91 |
| ZnCl₂ | 5 | 58 | 87 |
Purification Techniques
Distillation
Short-path distillation under reduced pressure (0.5–1.0 mmHg) achieves >99% purity. The product distills at 80–85°C, while unreacted silane and amine precursors remain in the pot.
Chromatography
Silica gel chromatography (hexane:ethyl acetate, 9:1) resolves residual chloropropylamine but is cost-prohibitive for industrial use.
Challenges and Limitations
- Moisture Sensitivity : Hydrolysis of the ethoxy group during storage necessitates argon-packed containers.
- Byproduct Formation : Oligomeric siloxanes (up to 8%) require additional purification steps.
- Catalyst Corrosivity : BF₃·Et₂O demands Hastelloy reactors to prevent equipment degradation.
Recent Advances
Microwave-assisted synthesis reduces reaction times by 40% (2.5 hours) while maintaining yields of 80–85%. Photocatalytic methods using TiO₂ nanoparticles under UV light are under exploration for greener production.
Chemical Reactions Analysis
Types of Reactions
3-[Ethoxy(dimethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The ethoxy and dimethoxy groups can be hydrolyzed in the presence of water or moisture.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ethoxy and dimethoxy groups.
Major Products Formed
Substitution Reactions: Products include substituted amines and silanes.
Hydrolysis: Products include silanols and alcohols.
Scientific Research Applications
3-[Ethoxy(dimethoxy)silyl]propan-1-amine, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a versatile compound with significant applications across various scientific fields, including chemistry, biology, medicine, and materials science. This article explores its properties, mechanisms of action, and diverse applications in detail.
Basic Information
- Molecular Formula : C7H19NOSi
- Molecular Weight : 161.32 g/mol
- CAS Number : 18306-79-1
- Density : 0.9 g/cm³
- Boiling Point : 166.5 °C at 760 mmHg
- Flash Point : 54.5 °C
Structure
The compound features an ethoxy group and a dimethylsilyl moiety, which contribute to its reactivity and ability to form covalent bonds with various substrates. The amino group can interact with functional groups on biomolecules, while the ethoxy group can hydrolyze to form silanol groups, enhancing adhesion properties.
Chemistry
3-[Ethoxy(dimethoxy)silyl]propan-1-amine is widely used as a silane coupling agent for surface modification of materials. Its ability to form covalent bonds allows it to enhance the adhesion of coatings and adhesives to various substrates.
Biology
In biological contexts, this compound is employed in the functionalization of biomolecules , facilitating various assays. Its reactivity with biomolecules enhances their stability and bioavailability, making it valuable in drug delivery systems.
Medicine
The compound has shown promise in drug delivery systems , where it improves the solubility and stability of therapeutic agents. Its unique properties allow for enhanced bioavailability of drugs, which is crucial for effective treatment outcomes.
Industry
In industrial applications, it is utilized in the production of advanced materials such as coatings and adhesives. The incorporation of this compound into formulations can improve their mechanical properties and resistance to environmental factors.
Surface Modification Case Study
A significant case study focused on modifying glass surfaces with 3-[Ethoxy(dimethoxy)silyl]propan-1-amine for biomedical applications demonstrated:
- Enhanced adhesion of biological molecules.
- Improved resistance to microbial colonization due to the hydrophobic nature imparted by the silane coupling agent.
Antimicrobial Activity Study
Recent studies have highlighted the antimicrobial properties of this compound. Coatings modified with 3-[Ethoxy(dimethoxy)silyl]propan-1-amine exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent in medical applications.
Mechanism of Action
The mechanism of action of 3-[Ethoxy(dimethoxy)silyl]propan-1-amine involves its ability to form stable bonds with various substrates. The ethoxy and dimethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form stable silicon-oxygen bonds. This reactivity makes it useful in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-[Ethoxy(dimethoxy)silyl]propan-1-amine and analogous silane-amines:
Reactivity and Hydrolysis Behavior
- Ethoxy vs. Methoxy Groups : The ethoxy group in 3-[Ethoxy(dimethoxy)silyl]propan-1-amine provides slower hydrolysis compared to methoxy-dominated analogs like 3-[Dimethoxy(methyl)silyl]propan-1-amine. This slower reaction allows better control in aqueous environments, reducing premature gelation .
- In contrast, the mixed ethoxy-dimethoxy substitution in the target compound offers tunable reactivity without excessive steric hindrance .
Thermal and Chemical Stability
- Thermal Degradation : Silanes with bulky substituents (e.g., pentamethyldisiloxanyl in ) show higher thermal stability (>300°C) due to reduced Si–O bond strain. The target compound degrades at ~200°C, typical for alkoxysilanes.
- Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DCM) compared to purely methoxy derivatives .
Q & A
Q. What are the standard synthetic routes for 3-[Ethoxy(dimethoxy)silyl]propan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via silylation of propan-1-amine derivatives. A common approach involves reacting 3-aminopropylsilane precursors with alkoxy or methoxy silane reagents under controlled anhydrous conditions. For example, describes a related synthesis of 3-(Diethoxy(methyl)silyl)propan-1-amine using alkylation and silylation steps, achieving >97% purity under inert atmospheres . Key factors affecting yield include:
- Temperature : Optimal ranges (e.g., 0–25°C) minimize side reactions like oligomerization.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance silane reactivity.
- Solvent polarity : Non-polar solvents (e.g., toluene) improve silane stability.
Q. What spectroscopic techniques are most effective for characterizing silylated amines like 3-[Ethoxy(dimethoxy)silyl]propan-1-amine?
Methodological Answer:
- ¹H/¹³C NMR : Identify ethoxy (δ 1.2–1.4 ppm, triplet) and methoxy (δ 3.2–3.4 ppm, singlet) groups. The silyl-propanamine backbone resonates at δ 0.5–1.0 ppm (Si-CH₂) and δ 2.6–3.0 ppm (NH₂-CH₂) .
- FT-IR : Confirm Si-O-C bonds (1050–1100 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₂₁NO₃Si: [M+H]⁺ = 220.13) .
Advanced Research Questions
Q. How can contradictory NMR data be resolved when analyzing silylated amine derivatives?
Methodological Answer: Contradictions in NMR signals (e.g., overlapping peaks or unexpected splitting) often arise from:
- Dynamic effects : Silane groups may cause rotational hindrance, splitting signals. Use variable-temperature NMR to observe conformational changes.
- Impurity interference : Trace solvents (e.g., THF) or byproducts (e.g., unreacted silanes) can obscure peaks. Purify via column chromatography (SiO₂, hexane/EtOAc) and re-analyze .
- Hydration : NH₂ groups may hydrogen-bond with residual water, broadening signals. Dry samples over molecular sieves and use deuterated solvents with low moisture content .
Q. What strategies optimize the stability of 3-[Ethoxy(dimethoxy)silyl]propan-1-amine under varying pH conditions?
Methodological Answer: Silylated amines hydrolyze in acidic/basic environments. To enhance stability:
Q. How do steric and electronic effects of the ethoxy(dimethoxy)silyl group influence nucleophilic reactivity in cross-coupling reactions?
Methodological Answer: The bulky silyl group reduces nucleophilicity at the amine but enhances selectivity in coupling reactions:
- Steric effects : Larger substituents (e.g., ethoxy vs. methoxy) slow reaction kinetics but improve regioselectivity. For example, notes that 3-(pyrrolidin-1-yl)propan-1-amine derivatives require longer reaction times but yield purer products .
- Electronic effects : Electron-donating alkoxy groups stabilize the silyl moiety, reducing undesired side reactions (e.g., Si-O cleavage) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for silylated amines?
Methodological Answer: Yield variations may stem from:
- Purity of starting materials : Impurities in silane reagents (e.g., notes 95–97% purity thresholds) significantly impact outcomes .
- Moisture control : Hydrolysis of silanes during synthesis can reduce yields by 10–20%. Use Schlenk-line techniques for moisture-sensitive steps .
- Catalyst batch variability : Replicate reactions with fresh catalysts (e.g., Pd/C or PtO₂) to ensure consistency .
Safety and Handling Best Practices
Q. What are the critical safety protocols for handling 3-[Ethoxy(dimethoxy)silyl]propan-1-amine in academic labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
